molecular formula C12H19Br2ClN2OS B14663899 Ethanethiol, 2-(5-(3,5-dibromo-2-pyridyloxy)pentyl)amino-, hydrochloride CAS No. 41287-50-7

Ethanethiol, 2-(5-(3,5-dibromo-2-pyridyloxy)pentyl)amino-, hydrochloride

Cat. No.: B14663899
CAS No.: 41287-50-7
M. Wt: 434.62 g/mol
InChI Key: WGCVOMFFZDPNMG-UHFFFAOYSA-N
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Description

Ethanethiol, 2-(5-(3,5-dibromo-2-pyridyloxy)pentyl)amino-, hydrochloride is a complex organic compound with the molecular formula C12H19Br2ClN2OS. This compound is known for its unique structure, which includes a pyridine ring substituted with bromine atoms and an ethanethiol group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanethiol, 2-(5-(3,5-dibromo-2-pyridyloxy)pentyl)amino-, hydrochloride typically involves multiple steps One common method includes the reaction of 3,5-dibromopyridine with a suitable alkylating agent to introduce the pentyl chainThe final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis methods, ensuring proper reaction conditions, and maintaining high purity standards .

Chemical Reactions Analysis

Types of Reactions

Ethanethiol, 2-(5-(3,5-dibromo-2-pyridyloxy)pentyl)amino-, hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Ethanethiol, 2-(5-(3,5-dibromo-2-pyridyloxy)pentyl)amino-, hydrochloride has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of Ethanethiol, 2-(5-(3,5-dibromo-2-pyridyloxy)pentyl)amino-, hydrochloride involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and affecting various biochemical pathways. The presence of bromine atoms and the ethanethiol group contribute to its reactivity and ability to form covalent bonds with target molecules .

Comparison with Similar Compounds

Similar Compounds

  • Ethanethiol, 2-(5-(3-bromo-2-pyridyloxy)pentyl)amino-, hydrochloride
  • Ethanethiol, 2-(5-(2-pyridyloxy)pentyl)amino-, hydrochloride
  • Ethanethiol, 2-(5-(3,5-dichloro-2-pyridyloxy)pentyl)amino-, hydrochloride

Uniqueness

This distinguishes it from similar compounds that may have different halogen substitutions or lack the ethanethiol group .

Properties

CAS No.

41287-50-7

Molecular Formula

C12H19Br2ClN2OS

Molecular Weight

434.62 g/mol

IUPAC Name

2-[5-(3,5-dibromopyridin-2-yl)oxypentylamino]ethanethiol;hydrochloride

InChI

InChI=1S/C12H18Br2N2OS.ClH/c13-10-8-11(14)12(16-9-10)17-6-3-1-2-4-15-5-7-18;/h8-9,15,18H,1-7H2;1H

InChI Key

WGCVOMFFZDPNMG-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=C1Br)OCCCCCNCCS)Br.Cl

Origin of Product

United States

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